molecular formula C12H8F3NOS B14284622 2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- CAS No. 127183-41-9

2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)-

Cat. No.: B14284622
CAS No.: 127183-41-9
M. Wt: 271.26 g/mol
InChI Key: NOZMNNOYQKVRAO-UHFFFAOYSA-N
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Description

2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- is a complex organic compound that features a trifluoromethyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- typically involves the reaction of 2-quinolinethiol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups replacing the trifluoromethyl group

Scientific Research Applications

2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and quinoline groups into target molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The quinoline moiety can interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanone: A simpler analog without the quinoline moiety.

    1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of the quinoline moiety.

    3,3,3-Trifluoroacetone: Another trifluoromethyl ketone with different substituents.

Uniqueness

2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- is unique due to the presence of both the trifluoromethyl group and the quinoline moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require these unique characteristics.

Properties

CAS No.

127183-41-9

Molecular Formula

C12H8F3NOS

Molecular Weight

271.26 g/mol

IUPAC Name

1,1,1-trifluoro-3-quinolin-2-ylsulfanylpropan-2-one

InChI

InChI=1S/C12H8F3NOS/c13-12(14,15)10(17)7-18-11-6-5-8-3-1-2-4-9(8)16-11/h1-6H,7H2

InChI Key

NOZMNNOYQKVRAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C(F)(F)F

Origin of Product

United States

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